1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the ring formation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride can be compared with other similar compounds, such as:
- 1-[(2,4-Dichlorophenyl)sulfonyl]piperazine
- 1-[(2,6-Difluorophenyl)sulfonyl]piperazine
- 1-[(2,6-Dibromophenyl)sulfonyl]piperazine
These compounds share similar structural features but differ in their substituents on the phenyl ring, which can affect their chemical properties and reactivity . The uniqueness of this compound lies in its specific dichloro substitution pattern, which influences its reactivity and applications .
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)sulfonylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2S.ClH/c11-8-2-1-3-9(12)10(8)17(15,16)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCONCCITRWVNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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